Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry and material science. Thiophene derivatives are heterocyclic compounds containing a sulfur atom in a five-membered ring, which imparts unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with ethyl isocyanate. One common method includes the reaction of methyl thiophene-2-carboxylate with ethyl isocyanate in the presence of a base such as sodium hydride or potassium carbonate under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfur atom in the thiophene ring can participate in various interactions, including hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl thiophene-2-carboxylate: Lacks the ethylcarbamoyl group, resulting in different chemical properties and biological activities.
Ethyl 5-(ethylcarbamoyl)thiophene-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
Thiophene-2-carboxylic acid: The parent compound without ester or carbamoyl groups, used as a precursor in the synthesis of various thiophene derivatives.
Uniqueness
Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is unique due to the presence of both the ethylcarbamoyl and methyl ester groups, which confer specific chemical reactivity and potential biological activities. These functional groups allow for diverse chemical modifications and applications in different fields .
Properties
Molecular Formula |
C9H11NO3S |
---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C9H11NO3S/c1-3-10-8(11)6-4-5-7(14-6)9(12)13-2/h4-5H,3H2,1-2H3,(H,10,11) |
InChI Key |
XEHLXQDAPCSTFN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=C(S1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.